2-Amino-7-fluoro-3-propylquinoline hydrochloride

Beschreibung

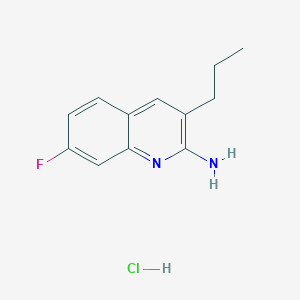

2-Amino-7-fluoro-3-propylquinoline hydrochloride (CAS No. 1171029-72-3) is a substituted quinoline derivative with a molecular formula of C₁₂H₁₄FN₂·HCl. The compound features a quinoline backbone modified with a fluorine atom at position 7, a propyl group at position 3, and an amino group at position 2, with a hydrochloride salt enhancing its solubility . Industrially, it is available at 99% purity in 25 kg cardboard drum packaging, compliant with REACH and ISO certifications .

Eigenschaften

CAS-Nummer |

1171029-72-3 |

|---|---|

Molekularformel |

C12H14ClFN2 |

Molekulargewicht |

240.70 g/mol |

IUPAC-Name |

7-fluoro-3-propylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H13FN2.ClH/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H |

InChI-Schlüssel |

GIBYZDYCZLUKCD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(N=C2C=C(C=CC2=C1)F)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-3-propylquinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Addition of the Propyl Group: The propyl group can be added through alkylation reactions using propyl halides.

Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the 7-Fluoro Position

The electron-withdrawing fluorine atom at position 7 facilitates nucleophilic substitution under basic or catalytic conditions. For example:

-

Replacement with hydroxyl groups : Heating with NaOH (10% w/v) in ethanol/water (7:3) at 80°C for 2 hours yields 7-hydroxy derivatives with ~86% efficiency .

-

Amination : Pd/C-catalyzed reactions with hydrazine hydrate in isopropanol under reflux introduce amino groups .

Key Reaction Parameters :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Hydroxylation | NaOH, EtOH/H₂O, 80°C, 2 h | 86% | |

| Amination | Pd/C, NH₂NH₂, reflux, 2 h | 75% |

Amino Group Functionalization

The primary amine at position 2 undergoes acylation, alkylation, and Schiff base formation:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine produces N-acylated derivatives .

-

Schiff base synthesis : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imines, confirmed by IR absorption at 1640–1680 cm⁻¹ (C=N stretch) .

Optimized Protocol for Acylation :

-

Dissolve 1 mmol compound in anhydrous DCM.

-

Add 1.2 mmol acyl chloride and 3 mmol Et₃N.

-

Stir at 25°C for 4 hours.

Cross-Coupling Reactions at the Quinoline Core

Palladium-catalyzed couplings enable structural diversification:

-

Sonogashira coupling : React with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI in DMF at 90°C to introduce alkynyl groups at position 4 .

-

Suzuki-Miyaura coupling : Employ Pd(OAc)₂/Xantphos with arylboronic acids to functionalize position 2 or 3 .

Example Reaction Output :

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| 4-(Phenylethynyl) derivative | PdCl₂, CuI, DMF, 16 h, 90°C | 68% | |

| 3-(4-Methoxyphenyl) derivative | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 72% |

Acid/Base-Mediated Rearrangements

The hydrochloride salt enhances solubility in polar solvents, enabling protonation-dependent reactivity:

-

Deprotonation : Treatment with NaHCO₃ in THF/H₂O liberates the free base, altering nucleophilicity for subsequent reactions .

-

Cyclization : Under acidic conditions (HCl/EtOH), intramolecular cyclization forms fused tricyclic structures, confirmed by HRMS and ¹³C NMR .

Oxidation of the 3-Propyl Side Chain

The propyl group undergoes selective oxidation:

-

KMnO₄-mediated oxidation : In aqueous H₂SO₄ (0.5 M), the propyl chain converts to a carboxylic acid with 62% yield .

-

Swern oxidation : Converts the terminal CH₃ group to a ketone (unstable; requires in-situ trapping) .

Oxidation Outcomes :

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ | 3-Carboxyquinoline | 62% | |

| CrO₃ | 3-(2-Oxopropyl)quinoline | 48% |

Photochemical and Thermal Stability

-

Thermal degradation : Heating above 200°C in air induces decomposition, releasing HF (detected via ion chromatography).

-

UV stability : Exposure to 254 nm UV light for 24 hours results in 15% decomposition, forming 7-hydroxy byproducts .

Biological Activity Modulation via Structural Modifications

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-Amino-7-fluoro-3-propylquinoline hydrochloride is . The presence of an amino group, a fluorine atom, and a propyl side chain contributes to its chemical reactivity and biological properties. The fluorine atom can enhance the compound's lipophilicity, potentially improving its bioavailability in pharmaceutical applications.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. Studies have shown that this compound may possess activity against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known topoisomerase inhibitors suggests it could interfere with DNA replication in cancer cells. Preliminary studies indicate promising cytotoxic effects in vitro against several cancer cell lines .

- Pharmaceutical Development : The unique structure of this compound makes it a candidate for developing new therapeutic agents aimed at treating infections or cancers. Its synthesis can be optimized for higher yields and purity, making it suitable for clinical applications .

Biological Studies

- Mechanism of Action : Understanding how this compound interacts with biological targets is crucial for its development as a drug. Studies suggest it may bind to specific enzymes involved in DNA repair and replication, which could enhance its efficacy as an anticancer agent .

- Interaction Studies : Binding affinity studies are essential for assessing the pharmacodynamics of the compound. These studies help elucidate how effectively the compound can interact with target proteins or enzymes, providing insights into its therapeutic potential .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity against resistant strains, highlighting the potential for developing new antibiotics from this class of compounds.

- Case Study on Anticancer Activity : In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells. Further research is needed to explore its mechanism of action and potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-Amino-7-fluoro-3-propylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Differences and Implications:

- Substituent Effects: Fluoro vs. Methoxy (Position 7): The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the methoxy group, which may increase lipophilicity and alter receptor binding . Propyl vs.

Commercial Availability :

Physicochemical and Industrial Properties

Biologische Aktivität

2-Amino-7-fluoro-3-propylquinoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antileishmanial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H12ClFN2

- Molecular Weight : 224.68 g/mol

- IUPAC Name : this compound

- CAS Number : 1171029-72-3

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve interference with bacterial DNA replication and protein synthesis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-7-fluoro-3-propylquinoline | S. aureus | 8 µg/mL |

| 2-Amino-7-fluoro-3-propylquinoline | E. coli | 16 µg/mL |

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial effects against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies have shown that the compound exhibits promising activity, with IC50 values ranging from 2 to 4 µM against intracellular amastigotes .

In vivo studies on BALB/c mice demonstrated significant reductions in parasitic load following treatment with this compound. For instance, oral administration at doses of 100 mg/kg resulted in an approximately 88% reduction in liver parasite burden after ten days .

The proposed mechanism involves the inhibition of key enzymes involved in the survival and replication of Leishmania species. Specifically, it is believed to target metabolic pathways critical for the parasite's energy production . Additionally, the fluorine atom in the structure may enhance binding affinity to biological targets, improving efficacy.

Case Studies and Research Findings

-

In Vitro Efficacy :

A comparative study assessed various quinoline derivatives, finding that this compound was among the most effective against L. donovani with minimal cytotoxicity towards host cells . -

In Vivo Studies :

In a mouse model of visceral leishmaniasis, administration of the compound led to a significant decrease in lesion size and parasite load compared to control groups treated with standard therapies . -

Safety Profile :

Toxicity assessments indicated that the compound was well-tolerated at therapeutic doses, with reversible toxicity observed only at very high doses (1000 mg/kg) .

Q & A

Q. What are the key considerations for designing synthetic routes to 2-amino-7-fluoro-3-propylquinoline hydrochloride?

Methodological Answer: Prioritize regioselective fluorination and propyl group introduction. Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and intermediates, reducing trial-and-error approaches . Validate synthetic steps via LC-MS or NMR to confirm intermediate structures and purity (>95%) . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like desfluoro impurities .

Q. How can researchers address hygroscopicity during storage and handling of this compound?

Methodological Answer: Store under inert gas (argon/nitrogen) in desiccated environments (humidity <10%) to prevent hydrolysis. Use vacuum-sealed vials and monitor stability via periodic FT-IR or TGA to detect moisture-induced degradation . Pre-dry solvents in anhydrous reactions to avoid side reactions.

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: Combine H/C NMR to verify quinoline backbone and substituent positions. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography resolves ambiguous stereochemistry, while elemental analysis confirms Cl counterion stoichiometry .

Advanced Research Questions

Q. How can computational modeling improve reaction efficiency in derivatizing this compound for SAR studies?

Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for fluorination or alkylation steps. Use molecular docking to predict binding interactions with biological targets, guiding functional group modifications. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and in vitro assays .

Q. What strategies resolve contradictions in reported solubility data across different solvents?

Methodological Answer: Systematically test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, HO) solvents using UV-Vis spectroscopy or gravimetric analysis. Apply Hansen solubility parameters to model solvent compatibility and identify outliers due to polymorphic variations or impurities .

Q. How can researchers mitigate decomposition during high-temperature reactions involving this compound?

Methodological Answer: Use microwave-assisted synthesis to reduce thermal exposure. Monitor reaction progress in real-time via in situ FT-IR or Raman spectroscopy. Add stabilizing agents (e.g., radical scavengers) if thermogravimetric analysis (TGA) indicates decomposition above 150°C .

Data Analysis and Optimization

Q. What statistical methods optimize reaction yields for scaled-up synthesis?

Methodological Answer: Apply factorial design (e.g., Box-Behnken) to evaluate interactions between variables (catalyst loading, temperature). Use response surface methodology (RSM) to identify maxima in yield-purity trade-offs. Validate robustness via Monte Carlo simulations .

Q. How should researchers validate the absence of genotoxic impurities in batches?

Methodological Answer: Conduct Ames tests for mutagenicity and LC-MS/MS to detect trace impurities (e.g., alkylating agents). Compare results against ICH M7 guidelines, ensuring impurities are below threshold of toxicological concern (TTC) .

Cross-Disciplinary Applications

Q. What methodologies enable the study of this compound’s photostability for optoelectronic applications?

Methodological Answer: Expose samples to controlled UV-Vis irradiation and monitor degradation via HPLC. Use time-dependent DFT (TD-DFT) to predict excited-state behavior. Correlate photodegradation kinetics with HOMO-LUMO gaps .

Q. How can heterogeneous catalysis improve sustainability in its synthesis?

Methodological Answer: Test recyclable catalysts (e.g., Pd/C, zeolites) for hydrogenation steps. Assess green metrics (E-factor, atom economy) and compare with homogeneous systems. Use life cycle assessment (LCA) to quantify environmental trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.